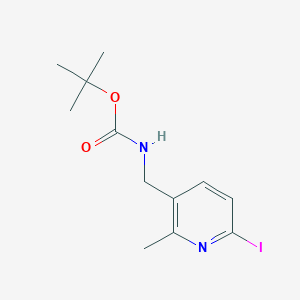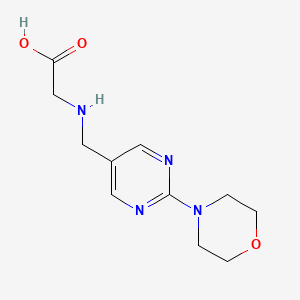![molecular formula C7H6BrClN4 B13004358 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a triazolopyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with ethylating agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Wissenschaftliche Forschungsanwendungen
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: The compound has shown antiproliferative activities against various cancer cell lines, making it a candidate for cancer research.
Chemical Biology: It is used in studies involving molecular docking and dynamics simulations to understand its binding interactions with proteins.
Wirkmechanismus
The mechanism of action of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the ethyl group but shares the core structure.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group instead of the ethyl group.
Uniqueness
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Eigenschaften
Molekularformel |
C7H6BrClN4 |
|---|---|
Molekulargewicht |
261.50 g/mol |
IUPAC-Name |
6-bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H6BrClN4/c1-2-5-11-12-7-6(9)10-4(8)3-13(5)7/h3H,2H2,1H3 |
InChI-Schlüssel |
SZUQYQQWZNYXFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1C=C(N=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl4-(dimethylamino)octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13004316.png)


![Pyrazolo[1,5-b]pyridazin-4(7H)-one](/img/structure/B13004333.png)

![1-Ethyl-2-((Z)-((Z)-3-ethyl-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)methyl)pyridin-1-ium chloride](/img/structure/B13004342.png)

![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
